Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

Overview

Description

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside is a chemical compound belonging to the class of rhamnopyranosides. It is known for its unique chemical structure and biological activity, making it valuable in various fields of research, including medical, environmental, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside typically involves the reaction of L-rhamnose with ethyl mercaptan in the presence of an acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The intermediate compounds are purified through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for scalability, and the product is subjected to rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or disulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like halides, amines, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives. These products have distinct chemical and physical properties that are useful in different applications .

Scientific Research Applications

Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways. The thio group plays a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 2,3-O-isopropylidene-1-thio-a-L-rhamnopyranoside

- Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-a-L-rhamnopyranoside

- Methyl 2,3,4,6-tetra-O-methyl-1-thio-a-L-rhamnopyranoside

Uniqueness

This compound is unique due to its specific isopropylidene protection and ethyl thio group, which confer distinct chemical properties and reactivity. These features make it particularly useful in synthetic chemistry and biological research .

Biological Activity

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

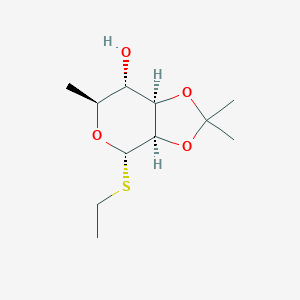

Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside features a thioether linkage, which is significant for its biological activity. The presence of the isopropylidene group provides stability to the molecule during synthetic procedures, while the ethyl thio group enhances its reactivity in glycosylation reactions. This compound serves as a valuable building block in carbohydrate chemistry, particularly in synthesizing complex oligosaccharides and glycosides .

Antimicrobial Properties

Research indicates that Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, derivatives of rhamnopyranosides have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungal species .

Table 1: Antimicrobial Activity of Rhamnopyranoside Derivatives

| Compound | Target Organisms | Activity |

|---|---|---|

| Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside | Staphylococcus aureus, Escherichia coli | Moderate to strong inhibition |

| Methyl α-L-rhamnopyranoside derivatives | Bacillus subtilis, Candida albicans | Variable inhibition |

| Palmitoyl-α-L-rhamnopyranoside derivatives | Multiple human pathogenic bacteria | Excellent activity |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, research by Yuxia Hua et al. indicates that certain sulfated oligosaccharides derived from rhamnose exhibit enhanced antitumor activities compared to their parent compounds .

The biological activity of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside is primarily attributed to its ability to interact with various molecular targets within cells. The thio group allows for the formation of covalent bonds with proteins and enzymes, potentially leading to the modulation of their activity. This interaction can disrupt normal cellular processes, thereby exerting antimicrobial or anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

- Antimicrobial Study : A study conducted on various rhamnopyranoside derivatives showed that those with thioether functionalities exhibited superior antimicrobial properties compared to their non-thioether counterparts. The disc diffusion method was employed to assess the antibacterial efficacy against pathogenic strains .

- Anticancer Activity : In vitro assays revealed that Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside could inhibit the proliferation of B16 melanoma cells at submicromolar concentrations. The study emphasized the importance of structural modifications in enhancing anticancer activity .

- Glycosylation Reactions : The compound has been successfully utilized as a glycosyl donor in several glycosylation reactions, facilitating the synthesis of complex carbohydrates that may possess enhanced biological activities .

Properties

IUPAC Name |

(3aR,4S,6S,7S,7aR)-4-ethylsulfanyl-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4S/c1-5-16-10-9-8(7(12)6(2)13-10)14-11(3,4)15-9/h6-10,12H,5H2,1-4H3/t6-,7-,8+,9+,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKXLPULGXBOJW-OEZYJKACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1C2C(C(C(O1)C)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS[C@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)C)O)OC(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside in the synthesis of complex oligosaccharides?

A1: Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside serves as a valuable building block in the synthesis of complex oligosaccharides. Specifically, it acts as a precursor to activated rhamnopyranosyl donors used in glycosylation reactions. [, ] In the synthesis of the pentasaccharide repeating unit of lactosillan, it is utilized to introduce an α-L-rhamnopyranosyl unit into the growing oligosaccharide chain. [] Similarly, it is employed in the preparation of a tetrasaccharide fragment related to the exopolysaccharide of Arthrobacter sp. CE-17, ultimately leading to the formation of ethyl 2,3-di-O-benzoyl-4-O-chloroacetyl-1-thio-α-L-rhamnopyranoside, another key building block. []

Q2: How does the structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside facilitate its use in carbohydrate chemistry?

A2: The structure of Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside incorporates several features that make it particularly suitable for carbohydrate synthesis. The isopropylidene group protecting the 2,3-diol moiety serves as a temporary protecting group, allowing for selective manipulation of the remaining hydroxyl groups. [, ] Additionally, the presence of the thioethyl group at the anomeric position (C-1) enables its conversion into a good leaving group, facilitating the formation of glycosidic bonds during glycosylation reactions. [, ] These structural elements make Ethyl 2,3-O-isopropylidene-1-thio-α-L-rhamnopyranoside a versatile building block for constructing diverse oligosaccharides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.